molecular formula C21H20N4O B12589939 Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- CAS No. 646450-56-8

Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-

Cat. No.: B12589939
CAS No.: 646450-56-8
M. Wt: 344.4 g/mol
InChI Key: HOHRPMIRYSDCFD-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- is a complex organic compound that features a benzonitrile core with a quinazoline and pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Attachment of the Benzonitrile Group: This can be done via a nucleophilic aromatic substitution reaction, where a suitable benzonitrile precursor is reacted with the quinazoline-pyrrolidine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, especially at the quinazoline and pyrrolidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of quinazoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-methyl-: A simpler analogue with a methyl group instead of the complex quinazoline-pyrrolidine structure.

    4-Pyrrolidinobenzaldehyde: Contains a pyrrolidine ring attached to a benzaldehyde group, lacking the quinazoline moiety.

Uniqueness

Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- is unique due to its combination of a benzonitrile core with both quinazoline and pyrrolidine moieties. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogues.

Properties

CAS No.

646450-56-8

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(2-methyl-4-pyrrolidin-1-ylquinazolin-7-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C21H20N4O/c1-15-23-20-12-18(26-14-17-6-4-16(13-22)5-7-17)8-9-19(20)21(24-15)25-10-2-3-11-25/h4-9,12H,2-3,10-11,14H2,1H3

InChI Key

HOHRPMIRYSDCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OCC3=CC=C(C=C3)C#N)C(=N1)N4CCCC4

Origin of Product

United States

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